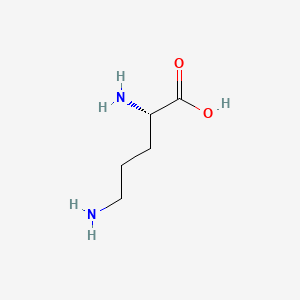

L-ornithine

Vue d'ensemble

Description

L’ornithine est un acide aminé non protéinogène qui joue un rôle crucial dans divers processus physiologiques dans le corps humain. C’est un composé intermédiaire du cycle de l’urée, qui est responsable de l’élimination de l’ammoniac, un sous-produit toxique du métabolisme des protéines . L’ornithine est synthétisée à partir de l’arginine, puis convertie en citrulline dans le cycle de l’urée . Cette conversion contribue à détoxifier l’ammoniac et aide à la production d’urée, qui est excrétée dans l’urine . L’ornithine se trouve naturellement en petites quantités dans certains aliments et peut également être prise sous forme de complément alimentaire pour des bienfaits spécifiques pour la santé .

Mécanisme D'action

L’ornithine exerce ses effets par le biais de divers mécanismes :

Cycle de l’urée : L’ornithine est un intermédiaire clé dans le cycle de l’urée, où elle aide à détoxifier l’ammoniac en le convertissant en urée pour l’excrétion.

Synthèse des polyamines : L’ornithine est le point de départ de la synthèse des polyamines telles que la putrescine, la spermidine et la spermine, qui sont essentielles à la croissance et à la prolifération cellulaires.

Libération de l’hormone de croissance : L’ornithine stimule la libération de l’hormone de croissance, qui a des effets anaboliques et favorise la croissance musculaire.

Analyse Biochimique

Biochemical Properties

L-Ornithine participates in various biochemical reactions. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . The presence of two amino groups in ornithine makes it unique among other amino acids. This molecular structure allows ornithine to participate in various metabolic pathways and reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, this compound has been found to decrease cell impedance and elevate the BBB model permeability in vitro . In addition, this compound has been reported to have beneficial effects on the liver and the heart .

Molecular Mechanism

This compound is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . This compound also serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, this compound is a key substrate for ammonia detoxification via the urea cycle .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and cellular processes can change over time in laboratory settings. For instance, this compound has been shown to induce a phase advance in the rhythm of PER2 expression in an in vivo monitoring system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle .

Transport and Distribution

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

Subcellular Localization

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

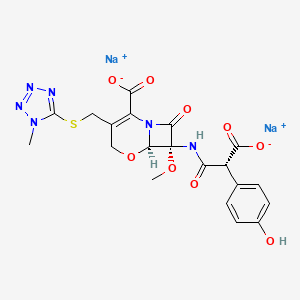

L’ornithine peut être synthétisée par différentes méthodes. Une méthode courante consiste en l’hydrolyse de l’arginine à l’aide de l’enzyme arginase, qui produit de l’ornithine et de l’urée . Une autre méthode implique l’utilisation de chlorhydrate de L-ornithine, qui est dissous dans l’eau et mélangé à une résine échangeuse d’anions. L’aspartate est ensuite ajouté, et le mélange est agité, filtré et cristallisé pour obtenir du this compound-L-aspartate .

Méthodes de production industrielle

La production industrielle de l’ornithine implique souvent la fermentation de micro-organismes tels qu’Escherichia coli. Ces micro-organismes sont génétiquement modifiés pour surproduire de l’ornithine en manipulant les voies métaboliques impliquées dans sa synthèse . Le processus de fermentation est suivi d’étapes de purification pour isoler et purifier l’ornithine pour un usage commercial .

Analyse Des Réactions Chimiques

Types de réactions

L’ornithine subit diverses réactions chimiques, notamment :

Oxydation : L’ornithine peut être oxydée pour former du glutamate, qui est un neurotransmetteur important dans le cerveau.

Décarboxylation : L’ornithine peut être décarboxylée par l’enzyme ornithine décarboxylase pour former de la putrescine, un précurseur de polyamines telles que la spermidine et la spermine.

Transamination : L’ornithine peut subir des réactions de transamination pour former d’autres acides aminés tels que la proline et la citrulline.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Décarboxylation : Cette réaction nécessite généralement l’enzyme ornithine décarboxylase et se produit dans des conditions physiologiques.

Transamination : Cette réaction implique l’enzyme ornithine aminotransférase et nécessite le phosphate de pyridoxal comme cofacteur.

Principaux produits formés

Glutamate : Formé par l’oxydation de l’ornithine.

Putrescine : Formé par la décarboxylation de l’ornithine.

Proline et Citrulline : Formés par des réactions de transamination.

Applications de la recherche scientifique

L’ornithine a une large gamme d’applications de recherche scientifique, notamment :

Biologie : L’ornithine joue un rôle dans le cycle de l’urée et est impliquée dans la détoxication de l’ammoniac.

Médecine : La supplémentation en ornithine a été étudiée pour son potentiel à améliorer la fonction hépatique et à réduire les taux d’ammoniac chez les patients atteints de maladies du foie.

Industrie : L’ornithine est utilisée dans la production de compléments alimentaires et de produits pharmaceutiques.

Applications De Recherche Scientifique

Ornithine has a wide range of scientific research applications, including:

Biology: Ornithine plays a role in the urea cycle and is involved in the detoxification of ammonia.

Medicine: Ornithine supplementation has been investigated for its potential to improve liver function and reduce ammonia levels in patients with liver disease.

Industry: Ornithine is used in the production of dietary supplements and pharmaceuticals.

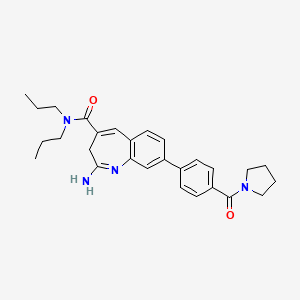

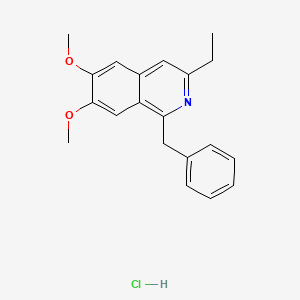

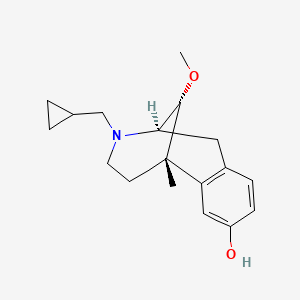

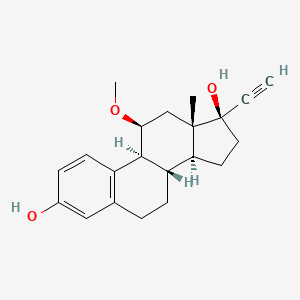

Comparaison Avec Des Composés Similaires

L’ornithine est similaire à d’autres acides aminés tels que l’arginine et la citrulline, qui sont également impliqués dans le cycle de l’urée . L’ornithine est unique en son rôle de précurseur de la synthèse des polyamines et sa capacité à stimuler la libération de l’hormone de croissance . D’autres composés similaires comprennent :

Propriétés

IUPAC Name |

(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-12-5 | |

| Record name | L-Ornithine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883219 | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Ornithine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 620 mg/mL | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine). | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70-26-8, 25104-12-5, 3184-13-2 | |

| Record name | L-(-)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ornithine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

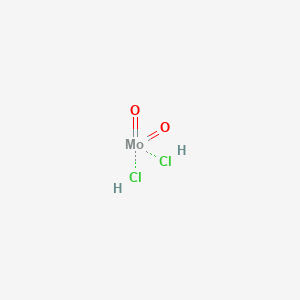

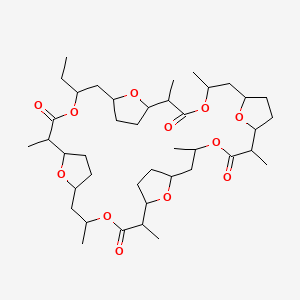

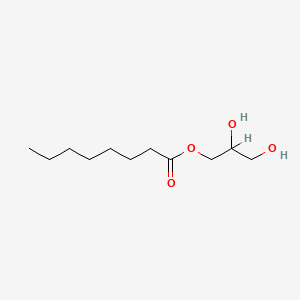

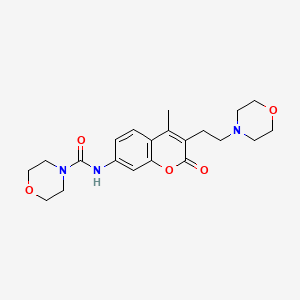

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

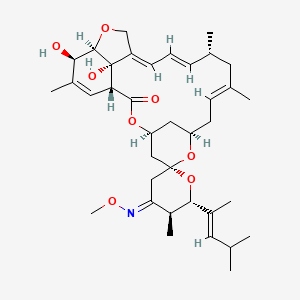

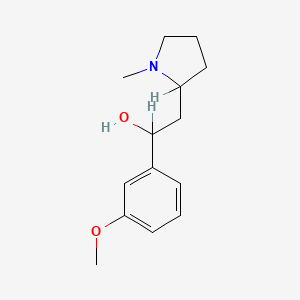

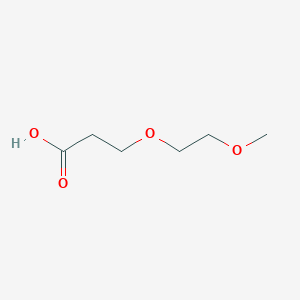

Feasible Synthetic Routes

A: Ornithine's primary target is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. [, ] Ornithine binds to ODC's active site, and the enzyme catalyzes its decarboxylation to putrescine. [, ] This initiates the polyamine biosynthesis pathway, ultimately leading to the production of spermidine and spermine, which are essential for cell growth and proliferation. [, , ]

A: While the provided research does not delve into detailed spectroscopic data, L-ornithine (C5H12N2O2) has a molecular weight of 132.16 g/mol. []

A: Arginase, an enzyme involved in the urea cycle, plays a crucial role in providing Ornithine for polyamine synthesis in extrahepatic tissues. [] Studies have shown elevated arginase activity and consequently higher Ornithine levels in both squamous cell and basal cell carcinomas of the human skin. [] This suggests that increased arginase activity contributes to malignancy by increasing the availability of Ornithine for polyamine biosynthesis, crucial for tumor cell proliferation. []

A: Gyrate Atrophy, a rare genetic disorder, is caused by Ornithine-delta-aminotransferase (OAT) deficiency. [, ] OAT is responsible for breaking down Ornithine, and its deficiency leads to a build-up of Ornithine in the body, particularly in the eye. [, ] This accumulation, rather than the lack of OAT activity itself, is thought to be a primary driver of retinal degeneration in GA. [] Reducing Ornithine levels through dietary restrictions, specifically arginine restriction, has been shown to prevent retinal degeneration in a mouse model of GA. []

A: Studies have shown that oral administration of this compound in mice, at doses ranging from 2.5 to 4.0 mmol/100 g body weight per day for six weeks, leads to a significant increase in both plasma ammonia and urinary orotate levels. [] The increase in orotic acid seems to stem primarily from mitochondrial carbamyl phosphate synthesis rather than the cytoplasmic pathway. [] Additionally, glutamine administration was observed to decrease hepatic ornithine decarboxylase activity without affecting hepatic ornithine aminotransferase. [] These findings suggest that the elevated orotate excretion observed is primarily caused by the impact of glutamine on mitochondrial carbamyl phosphate synthesis and not directly due to altered ornithine metabolism. []

A: Research shows that during gestation in pigs, allantoic fluid exhibits an unusually high concentration of Arginine and Ornithine, unlike any other known biological fluid. [] These amino acids account for a significant portion of the total free alpha-amino acid nitrogen in allantoic fluid, with Arginine being dominant in mid-gestation (Days 35-40) and Ornithine becoming most abundant towards the end (Day 45). [] These findings highlight a potential crucial role of Arginine and Ornithine in fetal-placental nutrition and metabolism during pig pregnancy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.